Due to its potent and characteristic bell pepper aroma, 2-IBMP serves as a model odorant molecule in research focused on odor detection mechanisms. Studies have utilized 2-IBMP to investigate how olfactory receptors in cows and rats bind to odorant molecules PubChem.
Researchers have identified 2-IBMP as a naturally occurring compound present in various organisms. For instance, 2-IBMP has been found in:
2-Isobutyl-3-methoxypyrazine is an organic compound belonging to the class of methoxypyrazines, characterized by the presence of a methoxy group attached to a pyrazine ring. Its chemical formula is and it has a molecular weight of approximately 166.22 g/mol. This compound is often noted for its intense aroma, reminiscent of bell peppers, making it significant in both culinary and agricultural contexts. It is also referred to as Grindstaff pyrazine due to its association with the distinctive scent of certain plants, particularly within the genus Capsicum .
Recent studies have highlighted the biological activity of 2-isobutyl-3-methoxypyrazine as a male-specific aggregative cue in certain beetle species, such as Labidostomis lusitanica. Laboratory evidence suggests that this compound plays a role in promoting field aggregation among males by attracting females, indicating its potential significance in insect communication and mating behaviors . Furthermore, it is noted for its olfactory properties, being detectable at very low concentrations, which contributes to its effectiveness as an attractant.
The synthesis of 2-isobutyl-3-methoxypyrazine can be achieved through various methods:
2-Isobutyl-3-methoxypyrazine has diverse applications:
Studies examining the interactions of 2-isobutyl-3-methoxypyrazine with other compounds have focused on its role as an olfactory cue and its effects on insect behavior. For instance, experiments have demonstrated that varying concentrations can elicit different electroantennogram responses in insects, indicating sensitivity differences between sexes . This suggests potential applications in developing pheromone traps or other ecological management tools.
Several compounds share structural similarities with 2-isobutyl-3-methoxypyrazine. Below is a comparison highlighting their uniqueness:
These compounds exhibit variations in their properties and applications, with 2-isobutyl-3-methoxypyrazine being particularly noted for its strong olfactory characteristics and biological activity.
2-Isobutyl-3-methoxypyrazine represents a methoxypyrazine derivative characterized by a six-membered aromatic heterocyclic ring containing two nitrogen atoms in the 1,4-positions [1] [2]. The compound possesses the molecular formula C₉H₁₄N₂O with a molecular weight of 166.224 g/mol and a monoisotopic mass of 166.110613 g/mol [2] [8]. The International Union of Pure and Applied Chemistry name for this compound is 2-methoxy-3-(2-methylpropyl)pyrazine, reflecting its structural composition [2] [8].
The molecular structure features a pyrazine ring substituted with a methoxy group at position 2 and an isobutyl group at position 3 [1] [2]. The InChI key UXFSPRAGHGMRSQ-UHFFFAOYSA-N provides a unique identifier for this molecular structure [2] [8]. The canonical SMILES representation COC1=NC=CN=C1CC(C)C illustrates the connectivity pattern of the 26 atoms comprising this neutral molecule [8] [11].
Table 1: Molecular Structure and Formula Data
Property | Value |
---|---|
Molecular Formula | C₉H₁₄N₂O |
IUPAC Name | 2-Methoxy-3-(2-methylpropyl)pyrazine |
Chemical Abstracts Service Number | 24683-00-9 |
European Community Number | 246-402-1 |
Molecular Weight (g/mol) | 166.224 |
Monoisotopic Mass (g/mol) | 166.110613 |
InChI Key | UXFSPRAGHGMRSQ-UHFFFAOYSA-N |
SMILES | COC1=NC=CN=C1CC(C)C |
Number of Atoms | 26 |
Net Charge | 0 |
The compound exists as various synonymous names including 3-isobutyl-2-methoxypyrazine, 2-methoxy-3-isobutylpyrazine, and pyrazine, 2-methoxy-3-(2-methylpropyl) [2] [9]. The European Community number 246-402-1 and the FEMA number 3132 serve as additional regulatory identifiers for this compound [2] [9].
2-Isobutyl-3-methoxypyrazine exists as a liquid under standard conditions, presenting as a colorless to light orange to yellow clear liquid [11] [14]. The compound exhibits a density of 0.99 g/mL at 25°C and a specific gravity of 0.995 [11] [17]. The refractive index measured at 20°C relative to the D-line of sodium is 1.49 [11] [16].
Thermal properties of 2-isobutyl-3-methoxypyrazine include a flash point of 80°C in closed cup conditions [11] [14]. The estimated boiling point reaches 294.44°C under standard atmospheric pressure [17] [25]. These thermal characteristics indicate the compound's moderate volatility and thermal stability under normal handling conditions [11] [14].
Table 2: Physical Characteristics Data
Property | Value |
---|---|
Physical State | Liquid |
Appearance | Colorless to light orange to yellow clear liquid |
Density (g/mL at 25°C) | 0.99 |
Refractive Index (n²⁰/D) | 1.49 |
Flash Point (°C) | 80 |
Boiling Point (°C) | 294.44 (estimated) |
Specific Gravity | 0.995 |
Predicted pKa | 0.80 ± 0.10 |
Predicted LogP | 2.62 |
The compound demonstrates a predicted logarithmic partition coefficient (LogP) of 2.62, indicating moderate lipophilicity [17]. The predicted acid dissociation constant (pKa) of 0.80 ± 0.10 suggests weak basicity of the pyrazine nitrogen atoms [17]. These physicochemical parameters influence the compound's solubility behavior and molecular interactions in various media [17].
Mass spectrometry analysis of 2-isobutyl-3-methoxypyrazine reveals characteristic fragmentation patterns under electron ionization conditions [30]. The molecular ion peak appears at m/z 166, corresponding to the intact molecular structure [30]. The base peak occurs at m/z 151, resulting from the loss of a methyl group from the isobutyl chain [20] [30]. Additional significant fragments include peaks at m/z 57, corresponding to the isobutyl cation [20] [30].
Gas chromatography-mass spectrometry identification utilizes the Kovats retention index of 1185 as a diagnostic parameter [20]. This retention behavior, combined with mass spectral characteristics, provides reliable identification criteria for analytical applications [20] [36].
Table 3: Spectroscopic Properties Data
Technique | Parameter/Fragment | Value/Range |
---|---|---|
Mass Spectrometry (EI) | Molecular Ion Peak [M]⁺ | m/z 166 |
Mass Spectrometry (EI) | Base Peak [M-CH₃]⁺ | m/z 151 |
Mass Spectrometry (EI) | Fragment [C₄H₉]⁺ | m/z 57 |
Infrared Spectroscopy | Characteristic Frequencies | C=N, C-O-C stretching |
Nuclear Magnetic Resonance | ¹H NMR Identification | Structural confirmation |
Nuclear Magnetic Resonance | ¹³C NMR Identification | Structural confirmation |
Gas Chromatography | Retention Behavior | Specific retention time |
Kovats Retention Index | Identification Parameter | KI = 1185 |
Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule [12]. The pyrazine ring exhibits distinctive C=N stretching vibrations, while the methoxy group shows characteristic C-O-C stretching frequencies [12]. Nuclear magnetic resonance spectroscopy provides structural confirmation through characteristic chemical shifts for both ¹H and ¹³C nuclei [9] [12].
Solid phase microextraction coupled with gas chromatography-mass spectrometry represents an established analytical method for quantification of 2-isobutyl-3-methoxypyrazine [36]. This technique employs stable isotope dilution methodology for accurate quantitative analysis in complex matrices [36].
2-Isobutyl-3-methoxypyrazine demonstrates stability at room temperature when stored in closed containers under normal handling conditions [18]. The compound requires storage in well-ventilated areas and maintenance of cool temperatures to preserve chemical integrity [14] [18].
The compound exhibits incompatibility with strong oxidizing agents and strong acids, which may lead to degradation reactions [18]. Under thermal decomposition conditions, 2-isobutyl-3-methoxypyrazine may produce nitrogen oxides, carbon monoxide, carbon dioxide, and other irritating combustion products [18].
Table 4: Chemical Stability and Reactivity Data
Condition/Property | Description |
---|---|
Stability at Room Temperature | Stable in closed containers under normal conditions |
Storage Conditions | Store in well-ventilated place, keep cool |
Incompatible Materials | Strong oxidizing agents, strong acids |
Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide |
Thermal Stability | Stable up to flash point (80°C) |
pH Stability | Stable under normal pH conditions |
Light Sensitivity | May be sensitive to prolonged UV exposure |
Oxidation Susceptibility | May react with strong oxidizing agents |
The thermal stability of the compound extends up to its flash point of 80°C, beyond which thermal decomposition may occur [14] [18]. Under normal pH conditions, the compound maintains chemical stability, though extreme acidic or basic conditions may promote degradation [18]. The molecule may exhibit sensitivity to prolonged ultraviolet light exposure, potentially leading to photochemical degradation [18].
Chemical reactivity studies indicate potential susceptibility to oxidation when exposed to strong oxidizing agents [18]. The methoxy group and the pyrazine ring system represent the primary sites for chemical transformation under reactive conditions [18].
Computational chemistry approaches provide detailed insights into the molecular properties of 2-isobutyl-3-methoxypyrazine through density functional theory calculations [29]. These methods enable determination of optimized molecular geometries, electronic configurations, and thermodynamic parameters [29].
Molecular modeling studies utilize optimized density functional theory geometries to predict three-dimensional molecular structures [29]. Electronic configuration analysis reveals ground state electronic structure information essential for understanding chemical reactivity patterns [29]. Frontier orbital analysis through highest occupied molecular orbital and lowest unoccupied molecular orbital gap calculations provides insights into chemical reactivity behavior [29].
Table 5: Computational Chemical Parameters
Parameter | Method/Value | Application |
---|---|---|
Molecular Geometry | Optimized DFT geometry | Molecular modeling |
Electronic Configuration | Ground state electronic structure | Reactivity prediction |
Dipole Moment | Calculated from DFT | Polarity assessment |
Polarizability | α tensor components | Optical properties |
HOMO-LUMO Gap | Frontier orbital analysis | Chemical reactivity |
Heat of Formation | Thermodynamic calculation | Thermodynamic studies |
Gibbs Free Energy | Standard conditions | Equilibrium analysis |
Entropy | Statistical mechanics | Statistical calculations |
Heat Capacity | Temperature dependent | Thermal analysis |
Molecular Volume | Van der Waals volume | Molecular recognition |
Thermodynamic calculations provide heat of formation, Gibbs free energy, and entropy values under standard conditions [29]. These parameters prove essential for equilibrium analysis and understanding the energetics of chemical transformations [29]. Temperature-dependent heat capacity calculations enable thermal analysis applications [29].
Gas chromatography-mass spectrometry represents the predominant analytical technique for the determination of 2-isobutyl-3-methoxypyrazine in complex matrices, particularly wine samples. The technique provides excellent separation capabilities combined with selective and sensitive detection, making it ideally suited for trace-level analysis of this compound [1] [2].
The chromatographic separation of 2-isobutyl-3-methoxypyrazine is typically achieved using capillary columns with stationary phases of varying polarities. Non-polar phases such as HP-5MS (5% phenyl-polydimethylsiloxane) and moderately polar phases like DB-WAX have demonstrated excellent performance for methoxypyrazine analysis [3] [4]. The HP-5MS column (30 m × 0.25 mm × 0.25 μm) provides baseline resolution of 2-isobutyl-3-methoxypyrazine from interfering compounds, with retention times typically occurring between 11.5 and 13.7 minutes depending on the temperature program employed [2] [5].
Temperature programming plays a critical role in achieving optimal separation and peak shape. A typical program initiates at 45°C with a 2.25-minute hold, followed by a ramp at 8°C/minute to 130°C, providing adequate separation while maintaining reasonable analysis times [2]. Alternative programs employ initial temperatures of 60°C with ramping rates of 5°C/minute to 110°C, then 20°C/minute to 230°C, accommodating different analytical requirements [4].
The gas chromatographic conditions require careful optimization of carrier gas flow rates, typically employing helium at 1.2-1.5 mL/minute in constant flow mode [2] [4]. Injection port temperatures are maintained at 250°C to ensure complete thermal desorption when using solid-phase microextraction techniques, while transfer line temperatures are set at 250-280°C to prevent analyte condensation [2] [3].
Headspace solid-phase microextraction has emerged as the preferred sample preparation technique for 2-isobutyl-3-methoxypyrazine analysis due to its simplicity, solvent-free operation, and excellent sensitivity [1] [3] [6]. The technique eliminates many disadvantages associated with traditional liquid-liquid extraction, including reduced solvent consumption, elimination of emulsion formation, and simplified sample handling procedures.
The selection of appropriate SPME fiber coatings is critical for achieving optimal extraction efficiency. Divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fibers with 50/30 μm coating thickness demonstrate superior performance for 2-isobutyl-3-methoxypyrazine extraction compared to other coating types [3] [5]. These mixed-mode fibers combine the adsorption properties of carboxen with the absorption characteristics of PDMS, providing enhanced retention of semi-volatile compounds like methoxypyrazines.
Extraction conditions require careful optimization to maximize analyte recovery while maintaining reproducibility. Static headspace extraction at temperatures between 40-50°C for 30 minutes achieves equilibrium conditions for most wine matrices [3] [5]. Higher temperatures can enhance the volatilization of 2-isobutyl-3-methoxypyrazine but may also increase interference from matrix components and reduce fiber selectivity.
Sample matrix modifications significantly impact extraction efficiency. The addition of sodium chloride at concentrations of 30% (w/v) or approximately 2 grams per 5 mL sample volume enhances the headspace concentration of 2-isobutyl-3-methoxypyrazine through salting-out effects [3] [5]. pH adjustment to values above 6 using sodium hydroxide converts the compound to its neutral form, facilitating partitioning into the headspace and subsequent extraction by the SPME fiber [7] [5].
Wine dilution strategies have proven effective in reducing matrix effects while maintaining analytical sensitivity. Dilution factors of 1:2.5 with water reduce the final ethanol concentration to approximately 5% (v/v), significantly improving extraction efficiency as ethanol competes for sorption sites on the SPME fiber [7] [5]. This approach maintains adequate sensitivity while providing cleaner chromatographic backgrounds.
Triple quadrupole gas chromatography-mass spectrometry operating in positive chemical ionization mode represents the most sensitive approach for 2-isobutyl-3-methoxypyrazine determination, achieving detection limits as low as 0.25 ng/L in wine matrices [2] [8]. The enhanced sensitivity results from the selective ionization mechanism and the high specificity of tandem mass spectrometry.
Positive chemical ionization using methane as the reagent gas produces characteristic adduct ions including [M+1]+ at m/z 167, [M+29]+ at m/z 195, and [M+41]+ at m/z 207 [2] [9]. The [M+1]+ ion typically serves as the precursor ion for multiple reaction monitoring (MRM) experiments, while adduct ions can provide additional confirmation transitions. The gentler ionization process compared to electron ionization results in reduced fragmentation and enhanced molecular ion abundance, leading to improved signal-to-noise ratios.
Selected reaction monitoring transitions for 2-isobutyl-3-methoxypyrazine analysis typically employ the 167→94 transition as the primary quantification channel with collision energy of 35 eV [2]. Secondary transitions include 195→124 (30 eV) and 195→106 (35 eV), providing additional selectivity and confirmation capabilities. Dwell times of 60 milliseconds for quantification transitions and 20 milliseconds for internal standard transitions optimize sensitivity while maintaining adequate data point acquisition across chromatographic peaks.
The mass spectrometer operating conditions require optimization of source temperature (300°C), quadrupole temperature (150°C), and reagent gas flow (20% methane in helium) [2]. Collision gas flows of nitrogen at 1.5 mL/minute and helium at 2.35 mL/minute provide optimal collision-induced dissociation efficiency. Electron multiplier voltage adjustments of +800V relative to autotune values compensate for the reduced ionization efficiency in chemical ionization mode.
Sample preparation protocols for 2-isobutyl-3-methoxypyrazine analysis must address the challenges posed by complex wine matrices while achieving the sensitivity required for trace-level detection. Multiple extraction approaches have been developed, each offering distinct advantages depending on analytical requirements and laboratory capabilities.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology provides a simplified approach to 2-isobutyl-3-methoxypyrazine extraction from wine samples [4]. The protocol involves liquid-liquid extraction of 30 mL wine with 1 mL toluene in the presence of 12 g anhydrous magnesium sulfate and 3 g sodium chloride. Sample pH adjustment to approximately 6 using 0.6 mL of 500 g/L sodium hydroxide solution converts methoxypyrazines to their neutral forms, facilitating extraction into the organic phase.
Dispersive solid-phase extraction cleanup employs a miniaturized approach using 25 mg anhydrous calcium chloride, 25 mg anhydrous magnesium sulfate, and 10 mg primary-secondary amine (PSA) per 0.8 mL extract [4]. This combination effectively removes fatty acids and other matrix components while maintaining quantitative recovery of target analytes. The calcium chloride specifically enhances the ability of PSA to retain fatty acids, contributing to cleaner chromatographic backgrounds.
Solid-phase extraction protocols offer excellent cleanup capabilities for complex wine matrices. Reversed-phase Oasis HLB cartridges (200 mg) combined with acetonitrile elution provide efficient extraction with concentration factors exceeding 379 times [10]. Sequential combination with dispersive liquid-liquid microextraction using 0.06 mL carbon tetrachloride as extractant further enhances sensitivity while reducing matrix interference.
Liquid-liquid extraction approaches, while requiring larger solvent volumes, can achieve exceptional detection limits. Wine distillation followed by solvent extraction and concentration enables detection limits as low as 0.03 ng/L for 2-isobutyl-3-methoxypyrazine [11] [12]. The distillation step effectively separates volatile components from non-volatile matrix components, reducing interference and improving method selectivity.
The achievement of ultra-trace detection limits for 2-isobutyl-3-methoxypyrazine requires optimization of all analytical parameters from sample preparation through mass spectrometric detection. Detection limits vary significantly depending on the analytical approach employed, with the most sensitive methods achieving sub-nanogram per liter detection capabilities.
Positive chemical ionization triple quadrupole mass spectrometry provides the lowest detection limits, with reported values of 0.25 ng/L for limit of detection and 0.5 ng/L for limit of quantification [8]. These exceptional detection limits result from the combination of selective ionization, high-specificity tandem mass spectrometry, and optimized sample preparation protocols. The enhanced sensitivity enables detection well below the sensory threshold of 8-15 ng/L in wine.
Electron ionization methods typically achieve higher detection limits due to extensive fragmentation and reduced molecular ion abundance. Conventional GC-MS with electron ionization reports detection limits of 8.6 ng/L and quantification limits of 33 ng/L [1]. However, these values remain adequate for most analytical applications, particularly when combined with effective sample concentration techniques.
Method validation parameters demonstrate excellent analytical performance across different approaches. Linearity typically extends from 0.5-50 ng/L with correlation coefficients exceeding 0.99 [8] [4]. Recovery studies conducted at fortification levels of 40 and 100 ng/L yield recoveries between 71-87% with relative standard deviations below 21% [4]. These performance characteristics meet the requirements for quantitative analysis at trace levels.
Matrix effects can significantly impact analytical performance and require careful evaluation. Signal suppression of up to 32% has been observed for 2-isobutyl-3-methoxypyrazine in red wine matrices, while signal enhancement of 28% occurs in some cases [4]. Matrix-matched calibration standards effectively compensate for these effects, ensuring accurate quantification across different wine types.
Isotope dilution mass spectrometry represents the most accurate approach for 2-isobutyl-3-methoxypyrazine quantification, providing excellent precision and accuracy through the use of isotopically labeled internal standards [1] [7] [13]. This technique compensates for losses during sample preparation and variations in instrumental response, yielding highly reliable quantitative results.
Deuterated analogues of 2-isobutyl-3-methoxypyrazine, specifically [2H3]-IBMP, serve as ideal internal standards due to their chemical similarity to the target analyte [7] [13]. The isotopically labeled compound exhibits nearly identical extraction behavior and chromatographic retention while providing distinct mass spectrometric transitions for selective detection. Typical internal standard transitions include 170→127, 170→128, and 170→100 with collision energies of 30 eV.
Stable isotope dilution assays demonstrate exceptional analytical performance with relative standard deviations of 5.6-7% at 5 ng/L concentration levels and less than 5% at higher concentrations [7]. Recovery efficiencies for spiked wine samples range from 99-102% for all methoxypyrazines, confirming the accuracy of the isotope dilution approach. Detection limits as low as 0.5 ng/L in grape juice and 1-2 ng/L in wine have been achieved using this methodology.
The preparation of isotopically labeled standards requires careful attention to purity and stability considerations. Stock solutions at concentrations of 10,000 μg/mL in 10% ethanol provide adequate stability when stored at 4°C in darkness [2]. Working standards are prepared by serial dilution immediately before analysis to minimize degradation and ensure analytical accuracy.
Irritant